Cas no 79060-88-1 (Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate)

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a weakly coordinating anion salt widely used in organometallic chemistry and catalysis. Its key advantages include high solubility in organic solvents, stability under rigorous reaction conditions, and minimal interference with cationic species due to its non-nucleophilic nature. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, making it particularly useful in stabilizing highly reactive cations and facilitating polymerization processes. This compound is often employed as a counterion in olefin metathesis, cationic polymerization, and other transition-metal-catalyzed reactions. Its consistent performance and compatibility with sensitive substrates make it a valuable reagent in advanced synthetic applications.
Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate structure
79060-88-1 structure
Product Name:Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
CAS No:79060-88-1
MF:C32H12BF24Na
MW:886.200143814087
MDL:MFCD00043323
CID:60048
PubChem ID:125307967
Update Time:2025-06-07

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Chemical and Physical Properties

Names and Identifiers

    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Hydrate
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]-borate
    • sodium,tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Sodium Salt Dihydrate (TFPB)
    • NaBARF
    • PC1999
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex
    • NaBARF Hydrate
    • Borate(1-),tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodiumtetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • Benzene, 1,3-bis(trifluoromethyl)-,boron complex
    • Sodiumtetrakis[3,5-bis(trifluoromethyl)phenyl]borate
    • S0447
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-)
    • DTXSID70635585
    • BCP18675
    • AMY39139
    • A839564
    • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Selectophore(TM)
    • sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
    • sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex, NaBARF
    • CS-W007369
    • FT-0676911
    • MFCD00043323
    • SY046767
    • AKOS015900300
    • C32H12BF24Na
    • Tetrakis[3,5-bis(trifluoromethyl)phenyl]boron sodium
    • SCHEMBL226082
    • sodium tetrakis(3,5-bis-trifluoromethylphenyl)borate
    • AS-10729
    • 79060-88-1
    • Benzene, 1,3-bis(trifluoromethyl)-, boron complex (ZCI)
    • Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, sodium (9CI)
    • Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-)
    • Sodium tetrakis[3,5-bis(trifuoromethyl)phenyl]borate
    • sodium tetrakis(3,5-bis(trifluoro methyl)phenyl)borate
    • tetrakis[3,5-bis(trifluoromethyl)phenyl]-Borate(1-) sodium; 1,3-bis(trifluoromethyl)-Benzene boron complex; NaBARF; Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate(1-); Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate sodium salt
    • Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
    • MDL: MFCD00043323
    • Inchi: 1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1
    • InChI Key: LTGMONZOZHXAHO-UHFFFAOYSA-N
    • SMILES: C1C(C(F)(F)F)=CC([B-](C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)(C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)=CC=1C(F)(F)F.[Na+]

Computed Properties

  • Exact Mass: 886.05500
  • Monoisotopic Mass: 886.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 12
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Light beige powder.
  • Melting Point: 310℃
  • Water Partition Coefficient: dissolution
  • PSA: 0.00000
  • LogP: 11.21440
  • Solubility: Soluble in water.

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Security Information

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Pricemore >>

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Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  30 min, 60 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
Rip It off: Nitro to Nitroso Reduction by Iron Half-Sandwich Complexes
Korb, Marcus ; Hosseini Ghazvini, Seyed Mohammad Bagher ; Moggach, Stephen A.; Meunier, Jean-Francois; Bousseksou, Azzedine; et al, Inorganic Chemistry, 2021, 60(7), 4986-4995

Production Method 2

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
Reference
Synthesis and Application of Pinene-Pyridine Derivatives in Asymmetric Catalysis
Friscourt, Frederic, 2008, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  rt → reflux; 3 h, reflux
1.2 Solvents: Diethyl ether ;  3 h, reflux; 1 h, reflux; reflux → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Electronic Effects of Ligand Substitution on Spin Crossover in a Series of Diiminoquinonoid-Bridged FeII2 Complexes
Park, Jesse G.; Jeon, Ie-Rang; Harris, T. David, Inorganic Chemistry, 2015, 54(1), 359-369

Production Method 4

Reaction Conditions
1.1 Reagents: Dibromomethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  10 min, reflux; 45 min, reflux
1.2 Solvents: Diethyl ether ;  1.5 h, reflux; 1 h, reflux; 16 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  45 min, rt
Reference
N-Heterocyclic Iod(az)olium Salts - Potent Halogen-Bond Donors in Organocatalysis
Boelke, Andreas; Kuczmera, Thomas J.; Lork, Enno; Nachtsheim, Boris J., Chemistry - A European Journal, 2021, 27(52), 13128-13134

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium, bromooctyl- Solvents: Diethyl ether
1.2 Reagents: Boron trifluoride etherate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Syntheses and lipophilicities of tetraarylborate ions substituted with many trifluoromethyl groups
Fujiki, Kanji; Kashiwagi, Mitsuyoshi; Miyamoto, Hideyuki; Sonoda, Akinari, Journal of Fluorine Chemistry, 1992, 57(1-3), 307-21

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
A mechanistic analysis of trimethylanilinium salt degradation: implications for methylation and cross-coupling applications
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, ChemRxiv, 2021, 1, 1-14

Production Method 7

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, 23 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Reliable and Sensitive Analysis of Water in Solutions of Fluorinated Tetraarylborates
Yakelis, Neal A.; Bergman, Robert G., Organometallics, 2005, 24(14), 3579-3581

Production Method 8

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  45 min, -20 °C; 1 h, -20 °C → 0 °C
1.2 Reagents: Sodium tetrafluoroborate ;  48 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Water ;  1 h, rt
Reference
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium ,  Sodium tetrafluoroborate Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  12 h, rt
Reference
(R)-3-Methyl-3-phenyl-1-pentene via catalytic asymmetric hydrovinylation
Smith, Craig R.; Zhang, Aibin; Mans, Daniel J.; RajanBabu, T. V., Organic Syntheses, 2008, 85, 248-266

Production Method 10

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Control of the Stereochemical Impact of the Lone Pair in Lead(II) Tris(pyrazolyl)methane Complexes. Improved Preparation of Na{B[3,5-(CF3)2C6H3]4}
Reger, Daniel L.; Wright, Terri D.; Little, Christine A.; Lamba, Jaydeep J. S.; Smith, Mark D., Inorganic Chemistry, 2001, 40(15), 3810-3814

Production Method 11

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  heated
1.2 Solvents: Diethyl ether ;  30 min, reflux; 30 min, reflux; overnight, rt
Reference
Main group compounds. Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, Na[B(3,5-(CF3)2C6H3)4]
Reger, Daniel L.; Little, Christine A.; Lamba, Jaydeep J. S.; Brown, Kenneth J.; Krumper, Jennifer R.; et al, Inorganic Syntheses, 2004, 34, 5-8

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium tetrafluoroborate Solvents: Diethyl ether
Reference
Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde
Mans, Daniel J., 2008, , 69(1),

Production Method 13

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium ,  Sodium tetrafluoroborate Solvents: Diethyl ether ;  > 1 min, rt
1.2 Solvents: Diethyl ether ;  30 min, rt; 30 min, heated; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  30 min, rt
Reference
Tunable aryl alkyl ionic liquids with weakly coordinating bulky borate anion
Kaliner, Maria; Strassner, Thomas, Tetrahedron Letters, 2016, 57(31), 3453-3456

Production Method 14

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Synthesis of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Gol'dberg, Yu. Sh.; Abele, E.; Liepins, E.; Shimanskaya, M. V., Zhurnal Organicheskoi Khimii, 1989, 25(5), 1099-102

Production Method 15

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Magnesium Solvents: Diethyl ether ;  rt; 2 h, rt → 50 °C; overnight, 50 °C → rt
Reference
Iridium(I) N-Heterocyclic Carbene (NHC)/Phosphine Catalysts for Mild and Chemoselective Hydrogenation Processes
Kerr, William J. ; Mudd, Richard J.; Brown, Jack A., Chemistry - A European Journal, 2016, 22(14), 4738-4742

Production Method 16

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  25 min, rt
1.2 Solvents: Diethyl ether ;  65 min, rt; 4 h, rt
1.3 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  1 h, rt; 16 h, reflux; reflux → rt
1.4 Reagents: Sodium carbonate ,  Oxygen Solvents: Water ;  1 h, rt
Reference
Trialkylammonium salt degradation: implications for methylation and cross-coupling
Washington, Jack B.; Assante, Michele; Yan, Chunhui; McKinney, David; Juba, Vanessa; et al, Chemical Science, 2021, 12(20), 6949-6963

Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate Raw materials

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Amadis Chemical Company Limited
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(CAS:79060-88-1)Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
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(CAS:79060-88-1)四(3,5-二(三氟甲基)苯基)硼酸钠
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Amadis Chemical Company Limited
(CAS:79060-88-1)Sodium Tetrakis3,5-bis(trifluoromethyl)phenylborate
A839564
Purity:99%
Quantity:100g
Price ($):315.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79060-88-1)四(3,5-二(三氟甲基)苯基)硼酸钠
LE1762531
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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